3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride
CAS No.: 2567498-65-9
Cat. No.: VC5801078
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.73
* For research use only. Not for human or veterinary use.
![3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride - 2567498-65-9](/images/structure/VC5801078.png)
Specification
CAS No. | 2567498-65-9 |
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Molecular Formula | C13H15ClN2O |
Molecular Weight | 250.73 |
IUPAC Name | 3-[(pyridin-4-ylmethylamino)methyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C13H14N2O.ClH/c16-13-3-1-2-12(8-13)10-15-9-11-4-6-14-7-5-11;/h1-8,15-16H,9-10H2;1H |
Standard InChI Key | DQSGMRPBTGMDRV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)O)CNCC2=CC=NC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-[(Pyridin-4-ylmethylamino)methyl]phenol hydrochloride (C₁₃H₁₅ClN₂O) is the hydrochloride salt of the free base 3-({[(pyridin-4-yl)methyl]amino}methyl)phenol. Its molecular weight is 250.73 g/mol, and it features a phenol ring linked via a methylene bridge to a pyridylmethylamine group, protonated at the amine nitrogen to form the hydrochloride salt .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₃H₁₅ClN₂O |
Molecular Weight | 250.73 g/mol |
IUPAC Name | 3-[(pyridin-4-ylmethylamino)methyl]phenol hydrochloride |
SMILES | C1=CC(=CC(=C1)O)CNCC2=CC=NC=C2.Cl |
InChIKey | RSXSJMSASXLVOY-UHFFFAOYSA-N.Cl |
The free base (C₁₃H₁₄N₂O) exhibits a planar pyridine ring (dihedral angle: 11.9° relative to the central piperidone in analogous structures) and a flexible methylamino linker, enabling conformational adaptability . Protonation at the amine enhances solubility, a critical feature for bioavailability in pharmacological applications .
Synthesis and Characterization
The synthesis of 3-[(pyridin-4-ylmethylamino)methyl]phenol hydrochloride involves a multi-step protocol, as inferred from analogous compounds :
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Condensation: 4-Pyridinecarboxaldehyde reacts with 3-hydroxybenzaldehyde and 4-piperidone hydrate hydrochloride in dilute acetic acid under HCl gas, forming a bis-arylidene piperidone intermediate .
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N-Sulfonylation: The intermediate undergoes sulfonylation with benzenesulfonyl chloride in dichloromethane, followed by recrystallization .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, confirmed via NMR and X-ray crystallography in related structures .
Table 2: Synthetic Conditions for Analogous Compounds
Step | Reagents/Conditions | Yield |
---|---|---|
Condensation | Acetic acid, HCl gas, RT, 24 h | 65–70% |
Sulfonylation | Dichloromethane, pyridine, 6 h | 80–85% |
Salt Formation | HCl in methanol/dichloromethane | 90–95% |
Crystallographic data for the free base (e.g., space group P2₁/n, monoclinic system) reveal a twisted conformation between the pyridyl and phenolic rings (dihedral angle: 45.7°), stabilized by intramolecular hydrogen bonds .
Analogous 3,5-bis(arylidene)-4-piperidones inhibit LPS-induced NO secretion in RAW264.7 macrophages (IC₅₀: 6.0 μM), comparable to the reference standard pyrrolidine dithiocarbamate (PDTC) . The hydrochloride salt’s enhanced solubility likely improves bioavailability, potentiating similar effects.
Adenosine Receptor Modulation
Amino-3,5-dicyanopyridines with pyridyl substituents demonstrate nanomolar affinity for adenosine receptors (A₁, A₂A, A₃), suggesting potential applications in neurology and immunology . The pyridylmethylamino group in 3-[(pyridin-4-ylmethylamino)methyl]phenol may similarly interact with G-protein-coupled receptors.
Applications and Future Directions
The compound’s dual aromatic-amine architecture positions it as a versatile scaffold for drug development:
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Anti-Inflammatory Agents: Structural analogs reduce NO production by >50% at 6.0 μM, indicating promise for treating inflammatory disorders .
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Central Nervous System Therapeutics: Pyridine derivatives modulate adenosine receptors, implicating potential in Parkinson’s disease or anxiety .
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Chemical Probes: The hydrochloride salt’s stability facilitates use in biochemical assays to study receptor-ligand interactions.
Future research should prioritize:
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.
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Structural Optimization: Modify the methylene linker or pyridyl substituents to enhance selectivity.
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Target Identification: Employ high-throughput screening to map additional biological targets.
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